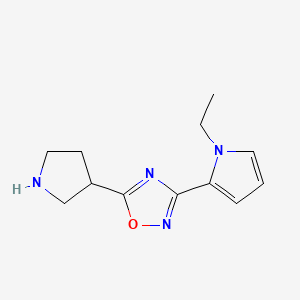

3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(1-ethylpyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-16-7-3-4-10(16)11-14-12(17-15-11)9-5-6-13-8-9/h3-4,7,9,13H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGVLECPUITPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)C3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 2098029-98-0

The oxadiazole moiety is known for conferring various biological activities, making it a focal point in drug discovery.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds containing the oxadiazole ring have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC Value (µM) |

|---|---|---|

| 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole | A549 (lung adenocarcinoma) | 78.5 |

| Other oxadiazole derivatives | MCF7 (breast cancer) | 92.4 |

These findings suggest that the compound exhibits moderate activity against cancer cells, indicating its potential for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that oxadiazole derivatives can inhibit the growth of multidrug-resistant bacteria and fungi. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results underscore the potential of 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole as a candidate for treating infections caused by resistant strains .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Oxadiazoles have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play crucial roles in cancer progression and cellular metabolism .

- Induction of Apoptosis : Studies indicate that compounds with oxadiazole scaffolds can induce apoptosis in cancer cells through various signaling pathways, enhancing their anticancer efficacy .

- Antibacterial Mechanisms : The antimicrobial action is likely mediated through disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of oxadiazole derivatives:

-

Case Study on Anticancer Efficacy :

- A study involving A549 cells treated with varying concentrations of the compound demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM.

-

Case Study on Antimicrobial Resistance :

- In vitro testing against methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound significantly reduced bacterial load at MIC values comparable to standard antibiotics.

Scientific Research Applications

The compound 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, materials science, and biochemistry. This article provides a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Structural Information

- Chemical Formula: CHNO

- Molecular Weight: 246.31 g/mol

- CAS Number: 1707379-04-1

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features allow for interactions with biological targets, which can lead to various pharmacological effects.

Case Study: Anticancer Activity

Research has indicated that oxadiazole derivatives possess anticancer properties. For instance, a study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways . The specific mechanism of action for 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is yet to be fully elucidated but is hypothesized to involve modulation of cell signaling pathways.

Material Science

Oxadiazoles are also explored for their applications in material science due to their thermal stability and electronic properties. This compound can be utilized in the development of organic semiconductors and polymers.

Data Table: Properties of Oxadiazole Derivatives in Materials

| Property | Value |

|---|---|

| Thermal Stability | High |

| Electrical Conductivity | Moderate |

| Application | Organic Electronics |

Agricultural Chemistry

There is emerging interest in the use of oxadiazoles as agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their mode of action on plant physiological processes.

Case Study: Herbicidal Activity

In experimental settings, oxadiazole derivatives have been shown to inhibit specific enzymes involved in plant growth regulation, leading to effective weed control . The efficacy and selectivity of these compounds are critical for their development as safe agricultural products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogs reported in recent literature, focusing on structural features, physicochemical properties, and biological relevance.

Structural and Physicochemical Comparisons

Key Observations:

Molecular Weight and Complexity :

- The target compound has a moderate molecular weight (248.29 g/mol), making it smaller than the phenylethyl- and biphenyl-substituted analogs (439.50 and 400.46 g/mol, respectively). This suggests better bioavailability compared to bulkier derivatives .

- The oxadiazolone isomer (1,3,4-oxadiazole) in has a significantly lower molecular weight (182.16 g/mol), highlighting the impact of ring isomerism on physicochemical properties .

Substituent Effects: Pyrrolidine vs. Ethyl-pyrrole vs.

Biological Relevance :

- Compound 1a demonstrated inhibitory activity against SARS-CoV-2 replication, attributed to its pyridyl and phenylethyl substituents. The target compound’s pyrrolidine and ethyl-pyrrole groups may modulate similar biological pathways but with distinct efficacy, warranting further investigation .

Preparation Methods

Cyclodehydration Route from Acylhydrazides

One classical method involves the reaction of acylhydrazides with dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or carbodiimide derivatives. This approach induces ring closure by dehydrating the hydrazide intermediate to form the oxadiazole ring.

Typical procedure:

Acylhydrazides are refluxed with POCl₃ or similar reagents, often in an inert solvent, to promote cyclodehydration, yielding the 1,2,4-oxadiazole ring in moderate to high yields.Advantages:

This method is well-established, scalable, and suitable for various substituted acylhydrazides.Limitations:

Harsh reagents and conditions may limit functional group tolerance.

Oxidative Cyclization of Acylhydrazones

An alternative and milder approach utilizes oxidative cyclization of N-acylhydrazones derived from aldehydes or ketones and hydrazides. Oxidants such as iodine (I₂), N-iodosuccinimide (NIS), or N-bromosuccinimide (NBS) in the presence of bases like sodium hydroxide or potassium carbonate facilitate ring closure.

Typical procedure:

The N-acylhydrazone intermediate is treated with an oxidant/base system (e.g., NIS/NaOH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (~100 °C), yielding the oxadiazole ring.Advantages:

Milder conditions and better functional group compatibility; suitable for sensitive substituents.Example:

Pyrrole-2-carbaldehydes condense with benzohydrazide to form N-benzoylhydrazones, which undergo oxidative cyclization with NIS/NaOH in DMSO to afford pyrrole-ligated 1,3,4-oxadiazoles in high yields (80–98%).

Synthesis of Pyrrole-Substituted 1,2,4-Oxadiazoles

Given the structural similarity and pharmacological importance of pyrrole-ligated oxadiazoles, their preparation offers insight into the synthesis of 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole.

Preparation of Pyrrole-2-Carbaldehyde Precursors

One-pot Maillard reaction:

D-Ribose reacts with L-amino methyl esters in DMSO with oxalic acid under elevated pressure (2.5 atm) and temperature (80 °C) to yield pyrrole-2-carbaldehydes bearing amino acid-derived substituents on the nitrogen atom of pyrrole.Yields:

The yields of pyrrole-2-carbaldehydes vary depending on the amino acid used, ranging from 32% to 63% (Table 1 below).

| Entry | Amino Acid (R) | Yield of Pyrrole-2-Carbaldehyde (%) |

|---|---|---|

| a | Gly (H) | 32 |

| b | Ala (Me) | 38 |

| c | Val (i-Pr) | 42 |

| d | Leu (i-Bu) | 63 |

| e | Ile (s-Bu) | 40 |

Formation of N-Benzoylhydrazones

- Pyrrole-2-carbaldehydes react with benzohydrazide derivatives under reflux in toluene to form N-benzoylhydrazone intermediates in high yields (70–96%).

Oxidative Cyclization to Pyrrole-Ligated 1,3,4-Oxadiazoles

- The N-benzoylhydrazones undergo oxidative cyclization using NIS/NaOH in DMSO at 100 °C, producing the oxadiazole ring with pyrrole substitution in yields ranging from 80% to 98%.

Incorporation of Pyrrolidine Substituent

The pyrrolidin-3-yl substituent at the 5-position of the oxadiazole ring can be introduced by:

Using pyrrolidine-containing acylhydrazides or hydrazones as starting materials in the above synthetic routes.

Post-cyclization functionalization:

Alternatively, oxadiazole cores can be functionalized via nucleophilic substitution or cross-coupling reactions to install the pyrrolidin-3-yl group.

Summary Table of Preparation Methods

| Step | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrrole-2-carbaldehyde synthesis | D-Ribose + L-amino methyl ester | Oxalic acid, DMSO, 2.5 atm, 80 °C | 32–63 | One-pot Maillard reaction |

| Formation of N-benzoylhydrazone | Pyrrole-2-carbaldehyde + Benzohydrazide | Reflux in toluene | 70–96 | Intermediate for oxidative cyclization |

| Oxidative cyclization | N-benzoylhydrazone | NIS/NaOH, DMSO, 100 °C | 80–98 | Forms pyrrole-ligated 1,3,4-oxadiazole |

| Pyrrolidin-3-yl substitution | Acylhydrazides/hydrazones with pyrrolidine | As above or post-cyclization functionalization | Variable | Depends on method of pyrrolidine installation |

Research Findings and Notes

The oxidative cyclization method using NIS/NaOH in DMSO is optimal for preparing pyrrole-ligated 1,3,4-oxadiazoles, offering high yields and functional group tolerance.

The size and nature of substituents on the pyrrole nitrogen influence the biological activity of the final oxadiazole compounds, indicating the importance of precise substitution control during synthesis.

Dehydrating agents such as POCl₃ remain useful for cyclodehydration of acylhydrazides but may be less suitable for sensitive or complex substituents.

The tautomerism and stability of oxadiazole derivatives can be affected by substituents, which may influence purification and yield.

Incorporation of pyrrolidine substituents typically requires careful selection of starting materials or subsequent functionalization steps to maintain the integrity of the oxadiazole ring.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as acylhydrazides and nitriles under reflux conditions. For example, a related 1,2,4-oxadiazole derivative was synthesized by refluxing a mixture of 5-(piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole with crotyl acetate in DME at 50°C, followed by purification via flash column chromatography (SiO₂, hexane:ethyl acetate gradient) to achieve 99% yield . Optimization involves adjusting solvent polarity, temperature, and catalyst selection. Microwave-assisted synthesis or microreactor systems (e.g., continuous flow) may enhance efficiency and reduce side reactions .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of 1,2,4-oxadiazole derivatives, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., oxadiazole ring protons at δ 8.5–9.5 ppm) .

- HRMS : Confirm molecular ion accuracy (e.g., [M+H]⁺ within 5 ppm error) .

- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- HPLC : Assess purity (>95%) using reverse-phase columns .

Cross-validation with X-ray crystallography (e.g., SHELX-refined structures) resolves ambiguous assignments .

Q. What are the typical biological targets explored for 1,2,4-oxadiazole derivatives, and how can in vitro assays be standardized for initial activity screening?

- Methodological Answer : Common targets include apoptosis-inducing proteins (e.g., TIP47 in cancer cells) and enzyme inhibitors (e.g., COX-2/5-LOX in inflammation) . Standardize assays by:

- Using consistent cell lines (e.g., T47D for apoptosis studies) .

- Implementing flow cytometry for cell cycle analysis (G₁ arrest as a marker of activity) .

- Normalizing IC₅₀ values against reference compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the pyrrolidine and ethyl-pyrrole substituents in the biological activity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified pyrrolidine rings (e.g., methyl vs. ethyl groups) or substituted pyrrole moieties .

- Biological Profiling : Test analogs against cancer cell lines (e.g., MX-1 tumors) to correlate substituent hydrophobicity with potency .

- Computational Modeling : Use docking studies to predict binding interactions with targets like TIP47 .

- Data Analysis : Apply multivariate regression to quantify substituent effects on activity .

Q. What experimental strategies are recommended to address discrepancies in crystallographic data or NMR assignments observed in different studies of 1,2,4-oxadiazole derivatives?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve disorder or twinning .

- Dynamic NMR : Perform variable-temperature experiments to detect conformational flexibility causing peak splitting .

- Cross-Technique Validation : Compare XRD bond lengths with DFT-calculated geometries .

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions .

Q. In cases of conflicting biological activity data across similar oxadiazole compounds, what analytical approaches can determine if the discrepancies arise from structural variations or experimental methodologies?

- Methodological Answer :

- Meta-Analysis : Compare datasets for trends (e.g., substituent electronegativity vs. IC₅₀) .

- Purity Assessment : Re-analyze compounds via SFC or chiral HPLC to exclude enantiomeric interference .

- Assay Harmonization : Use shared reference standards (e.g., staurosporine for apoptosis assays) .

- Target Engagement Studies : Employ photoaffinity labeling to confirm direct target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.